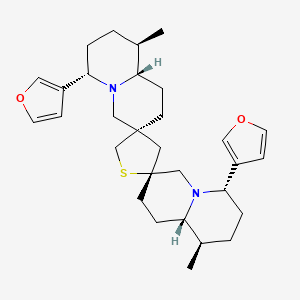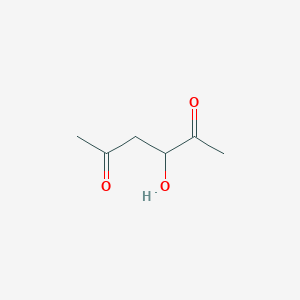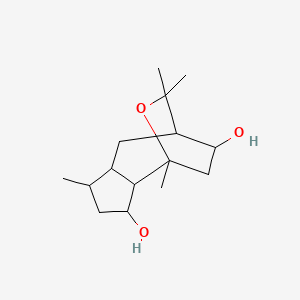
Kessyl glycol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kessyl glycol belongs to the class of organic compounds known as oxepanes. Oxepanes are compounds containing an oxepane ring, which is a seven-member saturated aliphatic heterocycle with one oxygen and six carbon atoms. This compound exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in fats and oils, herbs and spices, and tea. This makes this compound a potential biomarker for the consumption of these food products.
Wissenschaftliche Forschungsanwendungen
1. Glycome Informatics and Bioinformatics
Kessyl glycol is relevant in the field of glycome informatics, an area focusing on the bioinformatics analysis of carbohydrate data. The Kyoto Encyclopedia of Genes and Genomes (KEGG) is a significant resource in this field, offering comprehensive genome-scale bioinformatics analysis of glycan data, which may include compounds like this compound. KEGG integrates carbohydrate structures, proteins, and reactions, providing valuable insights into glycan biosynthesis and metabolism pathways (Hashimoto et al., 2006).
2. Cancer Research and Heat-Shock Protein Inhibition
In cancer research, this compound has been identified as a compound that increases the number of dead cells in human cervical cancer cells treated with Adriamycin. It's suggested that one of the mechanisms for this cell death-inducing activity is the inhibition of heat-shock protein 105 (Hsp105) expression levels. This makes this compound a potential candidate for further research in cancer treatment, especially as a naturally occurring compound that acts as an Hsp105 inhibitor (Matsumoto et al., 2021).
3. Polymer Research and Material Science
This compound may also have applications in polymer research and material science. For example, in the synthesis of molecularly imprinted polymers, compounds like ethylene glycol dimethacrylate (EDMA), which are structurally related to this compound, are used. These polymers have significant applications in analytical and bioanalytical chemistry, indicating a potential area where this compound or its derivatives might be useful (Gao et al., 2017).
4. Bioengineering and Biomedical Applications
In bioengineering, compounds related to this compound, like polyethylene glycol (PEG), are used as solvents in the synthesis of pharmaceutical compounds, suggesting the potential use of this compound in similar applications. This approach has advantages like high yields, short reaction times, and minimal environmental pollution, which are crucial in green chemistry and pharmaceutical engineering (Gawande et al., 2010).
5. Metabolic Engineering for Chemical Production
This compound and related compounds might be relevant in metabolic engineering, where Escherichia coli has been engineered to produce chemicals like ethylene glycol from xylose. This demonstrates the potential of using microorganisms to biosynthesize valuable compounds, possibly including derivatives of this compound (Chae et al., 2018).
Eigenschaften
CAS-Nummer |
6894-57-1 |
|---|---|
Molekularformel |
C15H26O3 |
Molekulargewicht |
254.36 g/mol |
IUPAC-Name |
1,5,9,9-tetramethyl-10-oxatricyclo[6.2.2.02,6]dodecane-3,12-diol |
InChI |
InChI=1S/C15H26O3/c1-8-5-11(16)13-9(8)6-10-12(17)7-15(13,4)18-14(10,2)3/h8-13,16-17H,5-7H2,1-4H3 |
InChI-Schlüssel |
HMTVXYYWICMXMY-UHFFFAOYSA-N |
SMILES |
CC1CC(C2C1CC3C(CC2(OC3(C)C)C)O)O |
Kanonische SMILES |
CC1CC(C2C1CC3C(CC2(OC3(C)C)C)O)O |
melting_point |
128°C |
Physikalische Beschreibung |
Solid |
Synonyme |
kessoglycol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




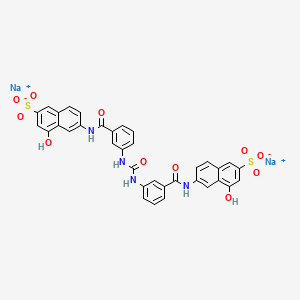
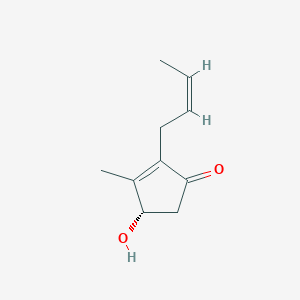
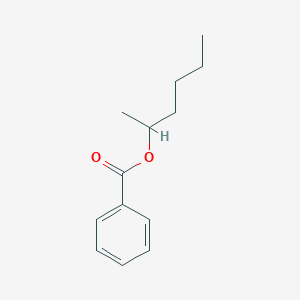



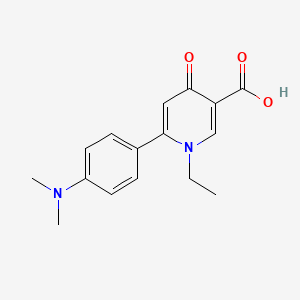

![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B1252855.png)
![1-(4-Bromophenyl)-3-[[[4-(4-morpholinyl)-3-nitrophenyl]-oxomethyl]amino]thiourea](/img/structure/B1252856.png)
